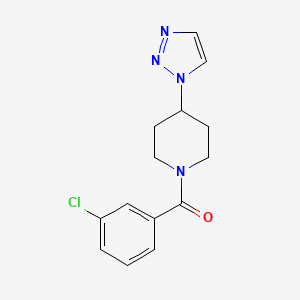

(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(3-chlorophenyl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(3-chlorophenyl)methanone” is a type of fluoroquinolone, which is a class of antibiotics. It has been studied for its antibacterial activity . The compound is a part of a series of 4-substituted 4-(1H-1,2,3-triazol-1-yl)piperidine building blocks .

Synthesis Analysis

The compound is synthesized by introducing the 4-substituted 4-(1H-1,2,3-triazol-1-yl)piperidine building blocks to the C7 position of the quinolone core, 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid . The corresponding fluoroquinolones are obtained in 40-83% yield .Scientific Research Applications

Apoptosis Inducing Ability

A study has shown that substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives, which are structurally similar to the compound , have the ability to induce apoptosis . Apoptosis is a form of programmed cell death that is crucial in preventing cancerous growth. In this study, the derivatives were found to be cytotoxic against various cancer cell lines, including BT-474, HeLa, MCF-7, NCI-H460, and HaCaT cells .

Tubulin Polymerization Inhibition

The same study also found that these derivatives can inhibit tubulin polymerization . Tubulin is a protein that forms microtubules, which are essential for cell division. By inhibiting tubulin polymerization, these compounds can prevent cancer cells from dividing and growing.

BET Inhibition

Methylated-1,2,3-triazoles, which are related to the compound , have been found to be suitable N-acetyl lysine mimetics for BET inhibition . BET proteins are a family of proteins that recognize acetylated lysine residues and play a role in gene expression. Inhibiting these proteins can have therapeutic effects in diseases like cancer and inflammation .

Antimicrobial Activity

1,2,3-triazole compounds have been reported to exhibit a wide range of biological activities, including antibacterial and antimalarial activities . This suggests that the compound could potentially be used in the development of new antimicrobial drugs.

Antiviral Activity

In addition to their antimicrobial properties, 1,2,3-triazole compounds have also been found to have antiviral activities . This opens up another potential area of application for the compound .

Neurodegenerative Diseases

Computational studies have predicted that 1,2,3-triazole compounds can interact with acetylcholinesterase, a target of primary relevance for developing new therapeutic options to counteract neurodegeneration . This suggests that the compound could potentially be used in the treatment of neurodegenerative diseases like Alzheimer’s disease .

Mechanism of Action

Target of Action

For instance, some 1,2,3-triazole derivatives have been found to inhibit tubulin polymerization , suggesting that tubulin could be a potential target for this compound.

Mode of Action

For instance, a compound with a similar structure was found to bind to the colchicine binding site of tubulin, inhibiting its polymerization .

Biochemical Pathways

If tubulin is indeed a target, this compound could potentially affect cell division and growth, as tubulin is a key component of the cytoskeleton and is crucial for mitosis .

Pharmacokinetics

In silico studies of similar compounds suggest that they possess drug-like properties , which could imply good bioavailability

Result of Action

Similar compounds have been found to induce apoptosis in cancer cells . This suggests that this compound could potentially have cytotoxic effects, although further studies would be needed to confirm this.

properties

IUPAC Name |

(3-chlorophenyl)-[4-(triazol-1-yl)piperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClN4O/c15-12-3-1-2-11(10-12)14(20)18-7-4-13(5-8-18)19-9-6-16-17-19/h1-3,6,9-10,13H,4-5,7-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCYGJHYZNILKDA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C=CN=N2)C(=O)C3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(3-chlorophenyl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-{2,2,2-trichloro-1-[(4-chlorophenyl)sulfanyl]ethyl}benzamide](/img/structure/B2881053.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-tosylpropanamide hydrochloride](/img/structure/B2881055.png)

![1-(2-(indolin-1-yl)-2-oxoethyl)-3-(thiophen-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2881063.png)

![2-[[1-[2-(4-Chlorophenoxy)acetyl]azetidin-3-yl]methyl]-6-methylpyridazin-3-one](/img/structure/B2881072.png)

![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2881074.png)